molecular formula C11H15N3O B326446 4-amino-N-[(Z)-butan-2-ylideneamino]benzamide

4-amino-N-[(Z)-butan-2-ylideneamino]benzamide

Cat. No.: B326446
M. Wt: 205.26 g/mol
InChI Key: XTCQSSCDWJIHFW-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-[(Z)-butan-2-ylideneamino]benzamide is an organic compound with the molecular formula C11H15N3O. It is a derivative of 4-aminobenzoic acid, where the amino group is substituted with a sec-butylidene hydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[(Z)-butan-2-ylideneamino]benzamide typically involves the reaction of 4-aminobenzoic acid with sec-butylidene hydrazine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[(Z)-butan-2-ylideneamino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 4-amino-N-[(Z)-butan-2-ylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-[(Z)-butan-2-ylideneamino]benzamide is unique due to the presence of the sec-butylidene hydrazide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

4-amino-N-[(Z)-butan-2-ylideneamino]benzamide

InChI

InChI=1S/C11H15N3O/c1-3-8(2)13-14-11(15)9-4-6-10(12)7-5-9/h4-7H,3,12H2,1-2H3,(H,14,15)/b13-8-

InChI Key

XTCQSSCDWJIHFW-JYRVWZFOSA-N

SMILES

CCC(=NNC(=O)C1=CC=C(C=C1)N)C

Isomeric SMILES

CC/C(=N\NC(=O)C1=CC=C(C=C1)N)/C

Canonical SMILES

CCC(=NNC(=O)C1=CC=C(C=C1)N)C

Origin of Product

United States

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